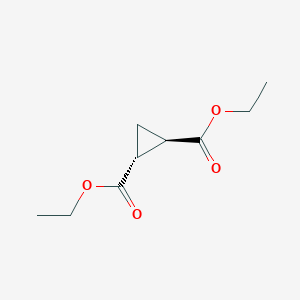
Diethyl trans-1,2-cyclopropanedicarboxylate
Vue d'ensemble
Description
Diethyl trans-1,2-cyclopropanedicarboxylate is a clear colorless to yellow liquid . It is obtained from the reaction of bis (acetonitrile) bis (diethyl fumarate)cobalt (0) with dibromomethane .
Synthesis Analysis
The synthesis of Diethyl trans-1,2-cyclopropanedicarboxylate involves the reaction of bis (acetonitrile) bis (diethyl fumarate)cobalt (0) with dibromomethane . Another related compound, trans-cyclopentane-1,2-dicarboxylic acid, is synthesized from the starting materials diethyl malonate and 1,3-dibromopropane. These combine to form tetraethyl pentane-1,1,5,5-tetracarboxylate. This tetra ester, upon being cyclized, is hydrolyzed in a final step to produce trans-cyclopentane-1,2-dicarboxylic acid .
Molecular Structure Analysis
The molecular formula of Diethyl trans-1,2-cyclopropanedicarboxylate is C9H14O4 . The InChI string is InChI=1S/C9H14O4/c1-3-12-8(10)6-5-7(6)9(11)13-4-2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 . The Canonical SMILES string is CCOC(=O)[C@@H]1C[C@H]1C(=O)OCC .
Chemical Reactions Analysis
The chemical reaction that leads to the formation of Diethyl trans-1,2-cyclopropanedicarboxylate involves the reaction of bis (acetonitrile) bis (diethyl fumarate)cobalt (0) with dibromomethane .
Physical And Chemical Properties Analysis
Diethyl trans-1,2-cyclopropanedicarboxylate is a clear colorless to yellow liquid . It has a molecular weight of 186.20 g/mol . The boiling point is 70-75 °C/1 mmHg . The density is 1.061 g/mL at 25 °C .
Applications De Recherche Scientifique
Organic Chemistry
- Application : Diethyl trans-1,2-cyclopropanedicarboxylate is used as a reagent in organic synthesis .
- Method of Application : One method of synthesizing Diethyl trans-1,2-cyclopropanedicarboxylate involves the reaction of bis(acetonitrile) bis(diethyl fumarate)cobalt (0) with dibromomethane .
- Results : The reaction results in the formation of Diethyl trans-1,2-cyclopropanedicarboxylate .
Cyclopropanation
- Application : Diethyl trans-1,2-cyclopropanedicarboxylate is used in the cyclopropanation of dimethyl fumarate and maleate .
- Method of Application : This involves the reaction of dimethyl fumarate or maleate with gem-dihalides, catalyzed by a Co (0)-or Ni (0)-complex and zinc .
- Results : The reaction results in the formation of a cyclopropane derivative .
Synthesis of α-diazo-β-ketoester
- Application : Diethyl trans-1,2-cyclopropanedicarboxylate may be used in the preparation of α-diazo-β-ketoester .
- Method of Application : The specific method of application is not mentioned in the source, but it typically involves a series of organic reactions .
- Results : The reaction results in the formation of α-diazo-β-ketoester .
Propriétés
IUPAC Name |
diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-3-12-8(10)6-5-7(6)9(11)13-4-2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLDHZFJMXLFJU-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471027 | |
| Record name | Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl trans-1,2-cyclopropanedicarboxylate | |
CAS RN |
889461-58-9, 3999-55-1 | |
| Record name | 1,2-Diethyl (1R,2R)-1,2-cyclopropanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889461-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thiazolo[5,4-c]pyridine](/img/structure/B153566.png)
![Thieno[2,3-b]pyrazine](/img/structure/B153567.png)
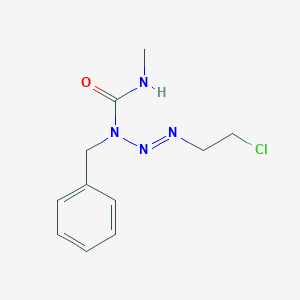
![Thieno[2,3-b]pyridine](/img/structure/B153569.png)
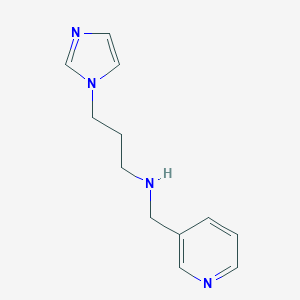
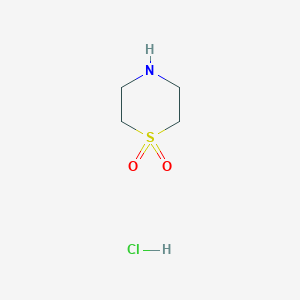
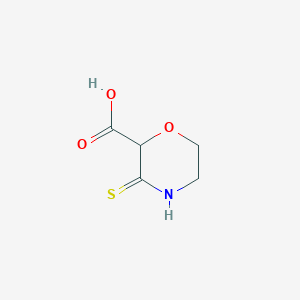
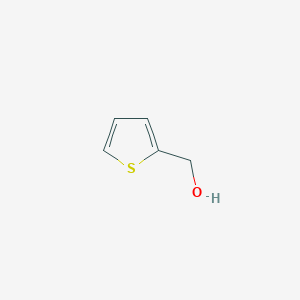
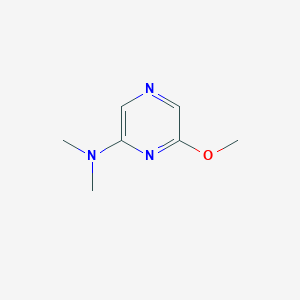
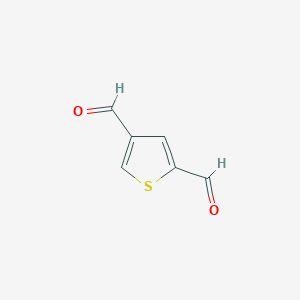
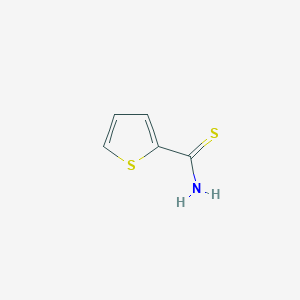
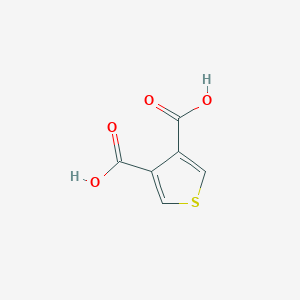
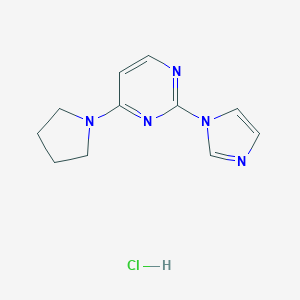
![4-[4-(Bromomethyl)phenyl]sulfonylmorpholine](/img/structure/B153590.png)